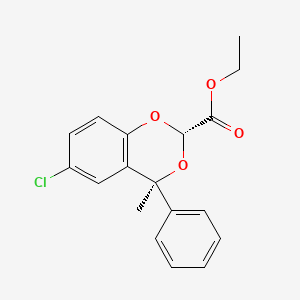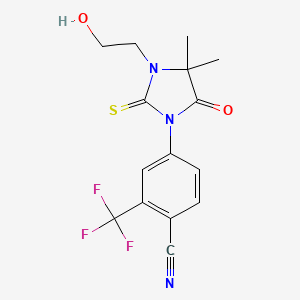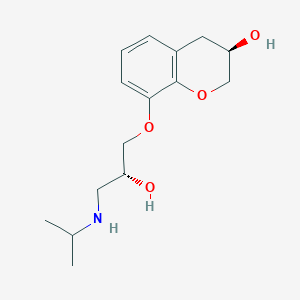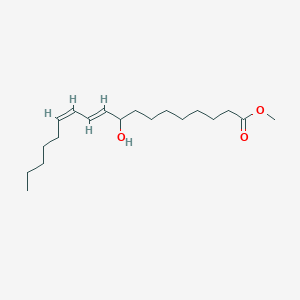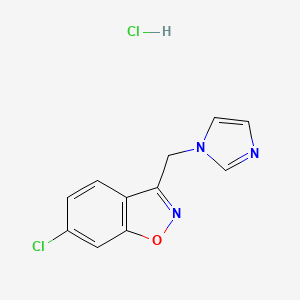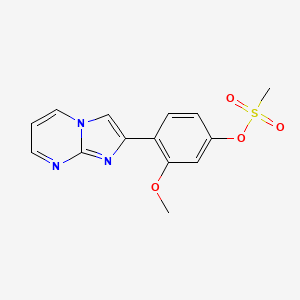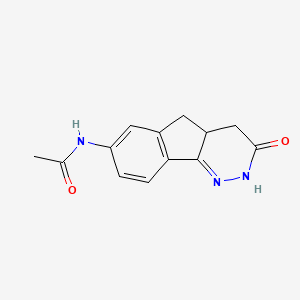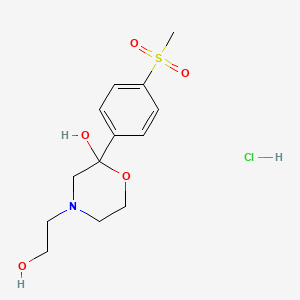
2-Hydroxy-2-(p-(methylsulfonyl)phenyl)-4-morpholineethanol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxy-2-(p-(methylsulfonyl)phenyl)-4-morpholineethanol hydrochloride is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique chemical structure, which includes a morpholine ring, a hydroxyl group, and a methylsulfonyl-substituted phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-2-(p-(methylsulfonyl)phenyl)-4-morpholineethanol hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Morpholine Ring: The synthesis begins with the formation of the morpholine ring through the reaction of diethanolamine with a suitable alkylating agent.
Introduction of the Hydroxyl Group: The hydroxyl group is introduced via a hydroxylation reaction, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Attachment of the Methylsulfonyl-Substituted Phenyl Group: The phenyl group with a methylsulfonyl substituent is attached through a nucleophilic substitution reaction, typically using a sulfonyl chloride derivative and a base such as sodium hydroxide.
Final Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
化学反応の分析
Types of Reactions
2-Hydroxy-2-(p-(methylsulfonyl)phenyl)-4-morpholineethanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to remove the sulfonyl group, typically using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sulfonyl chloride derivatives in the presence of a base.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Removal of the sulfonyl group, yielding a simpler phenyl derivative.
Substitution: Introduction of various functional groups onto the phenyl ring.
科学的研究の応用
2-Hydroxy-2-(p-(methylsulfonyl)phenyl)-4-morpholineethanol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials, particularly in the field of polymer science.
作用機序
The mechanism of action of 2-Hydroxy-2-(p-(methylsulfonyl)phenyl)-4-morpholineethanol hydrochloride involves its interaction with specific molecular targets. The hydroxyl and morpholine groups allow it to form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity. The methylsulfonyl group can also participate in covalent bonding with nucleophilic sites on biomolecules, further modulating their function.
類似化合物との比較
Similar Compounds
2-Hydroxy-2-methylpropiophenone: A photoinitiator used in polymer chemistry.
1-Hydroxy-1-methylethyl phenyl ketone: Another photoinitiator with similar applications.
2-Methyl-3-phenyl-3-oxopropan-2-ol: Used in the synthesis of various organic compounds.
Uniqueness
2-Hydroxy-2-(p-(methylsulfonyl)phenyl)-4-morpholineethanol hydrochloride stands out due to its combination of a morpholine ring, hydroxyl group, and methylsulfonyl-substituted phenyl group. This unique structure imparts distinct chemical reactivity and potential for diverse applications in research and industry.
特性
CAS番号 |
104058-18-6 |
|---|---|
分子式 |
C13H20ClNO5S |
分子量 |
337.82 g/mol |
IUPAC名 |
4-(2-hydroxyethyl)-2-(4-methylsulfonylphenyl)morpholin-2-ol;hydrochloride |
InChI |
InChI=1S/C13H19NO5S.ClH/c1-20(17,18)12-4-2-11(3-5-12)13(16)10-14(6-8-15)7-9-19-13;/h2-5,15-16H,6-10H2,1H3;1H |
InChIキー |
RBHZBISRTMQSDR-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2(CN(CCO2)CCO)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


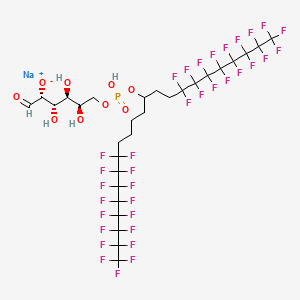


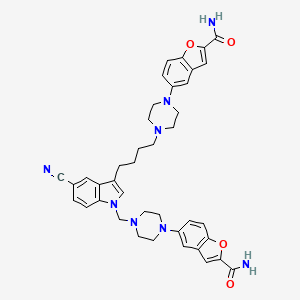

![(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;2-acetyloxybenzoic acid;5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione;phosphoric acid;1,3,7-trimethylpurine-2,6-dione](/img/structure/B12772778.png)
![2-[[(5R)-5-[(2R)-2-(4,5-diphenyl-1,3-oxazol-2-yl)pyrrolidin-1-yl]-5,6,7,8-tetrahydronaphthalen-1-yl]oxy]acetic acid](/img/structure/B12772782.png)
